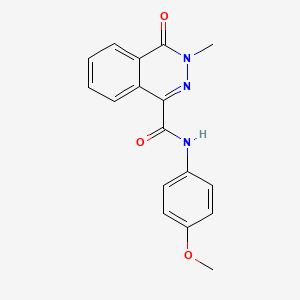

N-(4-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related phthalazine derivatives often involves multi-component reactions or one-pot synthesis methods. For instance, a one-pot, four-component synthesis method was utilized for the creation of {[(1H-1,2,3-Triazol-4-yl)methoxy]phenyl}-1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, showcasing the flexibility and efficiency of synthesizing complex phthalazine structures (Torkian, Dabiri, Salehi, & Bararjanian, 2011).

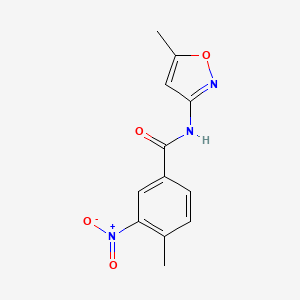

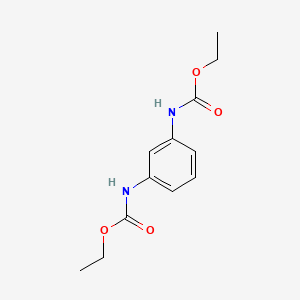

Molecular Structure Analysis

The molecular structure of phthalazine derivatives reveals intricate arrangements and bonding. For example, the crystal and molecular structure of a closely related compound was elucidated through single-crystal X-ray diffraction, highlighting the planarity and twisted nature of its molecular components, as well as strong hydrogen bonding (Udupa, 1982).

Chemical Reactions and Properties

Phthalazine derivatives undergo various chemical reactions, including anodic ring-opening reactions, which have been explored to generate novel compounds. For instance, the electrooxidation of 4-phenyl-2H-phthalazin-1-one resulted in the formation of methoxylated and cyanated products, demonstrating the compound's reactivity and potential for generating structurally diverse derivatives (Okimoto, Yoshida, Hoshi, & Chiba, 2008).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target egfr and vegfr-2 . These receptors play crucial roles in cell signaling pathways, particularly in cell growth and proliferation.

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets (like egfr and vegfr-2) by binding to their active sites, thereby inhibiting their activity . This interaction could lead to changes in cellular processes, such as cell growth and proliferation.

Biochemical Pathways

Inhibition of EGFR and VEGFR-2 can disrupt these pathways, leading to downstream effects such as reduced cell proliferation and potential cell death .

Pharmacokinetics

A study on similar compounds suggests that they meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good bioavailability.

Result of Action

If it acts as an inhibitor of egfr and vegfr-2, it could potentially lead to reduced cell proliferation and even cell death .

properties

IUPAC Name |

N-(4-methoxyphenyl)-3-methyl-4-oxophthalazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-20-17(22)14-6-4-3-5-13(14)15(19-20)16(21)18-11-7-9-12(23-2)10-8-11/h3-10H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKUPEVOLKXEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5779029.png)

![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)

![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)

![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)

![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)

![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)

![methyl 2-hydroxy-3,5-bis[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5779136.png)